molecular formula C14H9ClN2 B158345 1-Chloro-4-phenylphthalazine CAS No. 10132-01-1

1-Chloro-4-phenylphthalazine

Cat. No.: B158345
CAS No.: 10132-01-1
M. Wt: 240.69 g/mol
InChI Key: WJJDLSHYLZRFDD-UHFFFAOYSA-N
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Description

1-Chloro-4-phenylphthalazine is an organic compound with the molecular formula C14H9ClN2. It is a derivative of phthalazine, characterized by the presence of a chlorine atom and a phenyl group attached to the phthalazine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-4-phenylphthalazine can be synthesized through several methods. One common approach involves the condensation of phthalic anhydride with hydrazine to form phthalazine, followed by chlorination and subsequent reaction with phenylmagnesium bromide . The reaction conditions typically include the use of solvents such as dichloromethane and catalysts like aluminum chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using chlorine gas and appropriate safety measures to handle the reactive intermediates. The reaction is often carried out in a controlled environment to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-phenylphthalazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of 4-phenylphthalazine derivatives.

    Oxidation: Phthalazinone derivatives.

    Reduction: Phthalazine derivatives.

Scientific Research Applications

1-Chloro-4-phenylphthalazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-4-phenylphthalazine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or pharmacological effects. The exact pathways and targets can vary depending on the specific application and the derivatives formed .

Comparison with Similar Compounds

Uniqueness: 1-Chloro-4-phenylphthalazine is unique due to the presence of both chlorine and phenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs. This dual substitution enhances its versatility in synthetic applications and its potential as a pharmacophore .

Properties

IUPAC Name

1-chloro-4-phenylphthalazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClN2/c15-14-12-9-5-4-8-11(12)13(16-17-14)10-6-2-1-3-7-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJDLSHYLZRFDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C3=CC=CC=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00297493
Record name 1-chloro-4-phenylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10132-01-1
Record name 10132-01-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=116340
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-chloro-4-phenylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00297493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-CHLORO-4-PHENYLPHTHALAZINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the key reactions 1-Chloro-4-phenylphthalazine can undergo for synthesizing new heterocyclic systems?

A1: this compound serves as a versatile building block in organic synthesis. [] It readily reacts with active methylene compounds, leading to the formation of various heterocyclic systems. This reactivity stems from the presence of the chlorine atom, which can be easily substituted, allowing for the introduction of diverse functionalities into the phthalazine core. For instance, reacting this compound with different active methylene compounds can yield pyridazino[1,2-a]phthalazines, pyrazolo[5,1-a]phthalazines, and other novel heterocyclic structures. []

Q2: How can this compound be utilized to synthesize triazolophthalazine derivatives?

A2: this compound reacts with aromatic acid hydrazides to generate 3,6-diaryl-1,2,4-triazolo[3,4-a]phthalazines. [] This reaction proceeds through a nucleophilic substitution mechanism, where the hydrazide nitrogen attacks the electrophilic carbon bearing the chlorine atom in this compound, followed by cyclization. This method offers a convenient and efficient route to a diverse range of triazolophthalazine derivatives by simply varying the aromatic acid hydrazide employed in the reaction. []

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